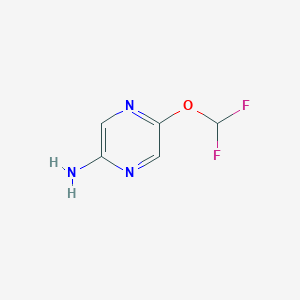

5-(Difluoromethoxy)pyrazin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5F2N3O |

|---|---|

Molecular Weight |

161.11 g/mol |

IUPAC Name |

5-(difluoromethoxy)pyrazin-2-amine |

InChI |

InChI=1S/C5H5F2N3O/c6-5(7)11-4-2-9-3(8)1-10-4/h1-2,5H,(H2,8,9) |

InChI Key |

NPQCSQAGMHIJCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=N1)OC(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Difluoromethoxy Pyrazin 2 Amine and Its Precursors

Precursor Synthesis Pathways

The creation of suitable precursors is a critical phase in the synthesis of the target molecule. These precursors are primarily difluoromethoxy-substituted pyrazines that can be readily converted to the final product.

Synthesis of 2-Chloro-5-(difluoromethoxy)pyrazine (B15058547)

A common and crucial precursor is 2-chloro-5-(difluoromethoxy)pyrazine. A documented method for its synthesis involves the reaction of 5-chloropyrazin-2-ol with sodium chlorodifluoroacetate. google.com This process is conducted under nitrogen protection and involves heating the reactants in the presence of a cesium carbonate catalyst and a mixed solvent system of acetonitrile (B52724) and water. google.com The reaction is noted for its reasonable design, operational simplicity, and good yield. google.com

Key Reaction Components for the Synthesis of 2-Chloro-5-(difluoromethoxy)pyrazine

| Reactant/Component | Role |

|---|---|

| 5-Chloropyrazin-2-ol | Starting material |

| Sodium chlorodifluoroacetate | Difluoromethoxy source |

| Cesium carbonate | Catalyst |

| Acetonitrile/Water | Solvent system |

Generation of Difluoromethoxy-Substituted Pyrazinols and Pyrazinones

The synthesis of difluoromethoxy-substituted pyrazinols and pyrazinones serves as an alternative starting point for obtaining the desired pyrazine (B50134) core. One approach involves the halophilic alkylation of a pyrazinol, such as 5-chloropyrazin-2-ol, with a difluoromethane (B1196922) source like dibromodifluoromethane. nih.gov This reaction is typically carried out in the presence of a base, such as sodium hydride, and a phase transfer catalyst like tetrabutylammonium (B224687) bromide in an anhydrous solvent like dimethylformamide (DMF). nih.gov The resulting 2-(bromodifluoromethoxy)-5-chloropyrazine can then undergo further transformations. nih.gov

Direct Synthesis Routes to 5-(Difluoromethoxy)pyrazin-2-amine

Once a suitable halogenated precursor is obtained, the final step involves the introduction of the amine group at the 2-position of the pyrazine ring. This is typically achieved through amination reactions.

Amination Reactions of Halogenated Pyrazines

The conversion of 2-chloro-5-(difluoromethoxy)pyrazine to this compound is a key transformation. This can be accomplished through several synthetic strategies, primarily involving palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. researchgate.net This palladium-catalyzed cross-coupling reaction is effective for the amination of (hetero)aryl halides, including activated substrates like chloropyrazines. researchgate.netresearchgate.net In this reaction, 2-chloro-5-(difluoromethoxy)pyrazine is reacted with an ammonia (B1221849) equivalent or a protected amine source in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success, with various specialized ligands developed to facilitate the amination of even challenging substrates. researchgate.net

Typical Components for Buchwald-Hartwig Amination

| Component | Function |

|---|---|

| 2-Chloro-5-(difluoromethoxy)pyrazine | Substrate |

| Ammonia source (e.g., benzophenone (B1666685) imine, lithium bis(trimethylsilyl)amide) | Amine source |

| Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Catalyst |

| Phosphine ligand (e.g., XPhos, RuPhos) | Ligand to facilitate reductive elimination |

| Base (e.g., NaOtBu, Cs₂CO₃) | To activate the amine and neutralize the generated acid |

Nucleophilic aromatic substitution (SNAᵣ) offers a direct pathway for the amination of activated heteroaromatic chlorides. youtube.com In this mechanism, the electron-withdrawing nature of the pyrazine ring and the difluoromethoxy group activates the chlorine atom at the 2-position towards attack by a nucleophile, such as ammonia or an amine. youtube.commdpi.com

The reaction proceeds through a two-step addition-elimination process. youtube.com The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. youtube.com Aromaticity is temporarily disrupted in this intermediate. youtube.com In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrazine ring is restored, yielding the final product, this compound. youtube.com The reactivity of the halopyrazine is a key factor, with the positions on the pyrazine ring exhibiting different susceptibilities to nucleophilic attack. youtube.com

Conversion of Other Functional Groups to the Amine Moiety

A key transformation in the synthesis of this compound is the introduction of the amine group onto the pyrazine ring. This is typically achieved by the conversion of a suitable precursor, most notably a halogenated pyrazine derivative. The primary strategies for this conversion are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The precursor, 2-chloro-5-(difluoromethoxy)pyrazine, serves as an ideal substrate for these transformations. The electron-withdrawing nature of the pyrazine ring and the difluoromethoxy group facilitates nucleophilic attack at the C-2 position, making it susceptible to displacement by an amine source.

Nucleophilic Aromatic Substitution (SNAr)

In a typical SNAr reaction, 2-chloro-5-(difluoromethoxy)pyrazine can be treated with an ammonia equivalent, such as aqueous or anhydrous ammonia, often in a suitable solvent and at elevated temperatures and pressures. The reaction proceeds through a Meisenheimer intermediate, where the nucleophilic amine attacks the carbon atom bearing the chlorine, followed by the elimination of the chloride ion to yield the desired 2-aminopyrazine (B29847) product. The reactivity of the chloropyrazine can be enhanced by the presence of electron-withdrawing groups, a condition met by the difluoromethoxy substituent at the 5-position. The use of a base may be required to neutralize the hydrogen chloride generated during the reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a versatile and efficient alternative for the formation of the C-N bond. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. libretexts.org In the context of synthesizing this compound, this method would involve the reaction of 2-chloro-5-(difluoromethoxy)pyrazine with an amine source in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The general catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the chloropyrazine to a Pd(0) complex, followed by the formation of a palladium-amido complex and subsequent reductive elimination to afford the aminated product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.orgorganic-chemistry.org Common ligands include those from the biarylphosphine class, and the selection of the base, such as sodium tert-butoxide or potassium phosphate, is also crucial for an efficient reaction. While specific conditions for the amination of 2-chloro-5-(difluoromethoxy)pyrazine are not extensively detailed in the public domain, the general principles of the Buchwald-Hartwig reaction on similar heteroaromatic chlorides are well-established. mit.eduresearchgate.net

Process Research and Scalable Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of the synthetic route from a process chemistry perspective. Key considerations include the cost and availability of starting materials, the safety and environmental impact of the reagents and solvents, the efficiency and robustness of each synthetic step, and the ease of purification of intermediates and the final product.

A plausible and scalable synthetic route commences with the synthesis of the key intermediate, 2-chloro-5-(difluoromethoxy)pyrazine. A patented method describes the synthesis of this precursor from 5-chloropyrazin-2-ol and sodium difluorochloroacetate. This approach is advantageous for large-scale production due to the relatively simple starting materials and a straightforward reaction protocol.

The subsequent amination of 2-chloro-5-(difluoromethoxy)pyrazine is a critical step where process optimization is paramount. While both SNAr and Buchwald-Hartwig amination are viable options, the choice for a scalable process would depend on a variety of factors.

For an SNAr approach, the use of high pressures of ammonia gas may present safety and engineering challenges on a large scale. However, if the reaction can be conducted at moderate pressures and temperatures with good yields, it could be a cost-effective option due to the low cost of ammonia.

The Buchwald-Hartwig amination, while often highly efficient, introduces the cost of the palladium catalyst and the phosphine ligand. For a process to be economically viable, catalyst loading must be minimized, and catalyst recycling strategies may need to be developed. The selection of a robust and commercially available ligand is also a key consideration. Furthermore, the removal of palladium residues from the final active pharmaceutical ingredient is a critical quality control issue that requires validated purification methods.

Process research would also focus on optimizing reaction parameters such as solvent choice, reaction temperature, and concentration to maximize yield and throughput while minimizing waste. The development of a crystallization-based purification for the final product would be highly desirable for large-scale manufacturing to ensure high purity and avoid chromatographic methods, which are often not practical at an industrial scale.

Chemical Transformations and Derivatization of 5 Difluoromethoxy Pyrazin 2 Amine

Reactivity of the Amine Functionality

The primary amine group on the pyrazine (B50134) ring is a key site for nucleophilic reactions, allowing for the straightforward introduction of a wide variety of substituents.

The amine group of pyrazine derivatives readily undergoes acylation. For instance, the reaction of aminopyrazines with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, yields amide products. A common method involves the condensation of a pyrazin-2-amine with a carboxylic acid, often mediated by coupling agents. In one example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was synthesized from pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid using titanium tetrachloride (TiCl4) in pyridine. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for the N-arylation of amino-heterocycles. nih.gov These reactions allow for the formation of C-N bonds between the amine and aryl halides or pseudohalides, significantly expanding the structural diversity of the resulting molecules. nih.gov While direct examples for 5-(Difluoromethoxy)pyrazin-2-amine are specific to proprietary research, the general applicability to aminopyrazines is well-established. mdpi.comorganic-chemistry.org

Table 1: Representative Acylation and Arylation Reactions of Aminopyrazines

| Starting Amine | Reagent | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazin-2-amine | 5-Bromothiophene-2-carboxylic acid | TiCl₄, Pyridine | N-(Pyrazin-2-yl)thiophene-2-carboxamide | 75% | mdpi.com, nih.gov |

| 2-Amino-3,5-diiodopyridine | Aryl/Vinyl Halide | Pd(0) catalyst, Cu(I) cocatalyst | N-Aryl/Vinyl-aminopyridine | - | nih.gov |

Note: This table includes examples from closely related aminopyrazine and aminopyridine structures to illustrate common reaction strategies.

The primary amine of this compound can react with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. wikipedia.orgeijppr.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. researchgate.net The formation of the azomethine group (-C=N-) is a crucial step for creating ligands for metal complexes and for synthesizing various biologically active heterocyclic systems. wikipedia.orgresearchgate.net

For example, a Schiff base was synthesized by refluxing 4-(difluoromethoxy)-2-hydroxybenzaldehyde (B13900239) with 4-methylbenzene-1,2-diamine in ethanol (B145695), demonstrating the reactivity of a difluoromethoxy-substituted aromatic aldehyde with an amine. semanticscholar.org Similar reactivity is expected for this compound with various carbonyl compounds.

Modifications of the Pyrazine Ring System

The pyrazine ring is electron-deficient, which makes it amenable to functionalization via cross-coupling reactions, particularly when substituted with a halogen. mdpi.com

Cross-coupling reactions are fundamental for creating C-C bonds and elaborating the pyrazine core. A halogenated precursor, such as a chloro- or bromo-substituted this compound, would be an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an aryl or vinyl halide, catalyzed by a palladium complex. libretexts.orgyoutube.com It is widely used to synthesize biaryl compounds and is tolerant of many functional groups. organic-chemistry.orgyoutube.com The coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl boronic acids using a Pd(PPh₃)₄ catalyst demonstrates the successful application of Suzuki coupling to a complex pyrazine derivative. mdpi.comnih.gov The development of highly active palladium-phosphine catalysts has enabled the efficient coupling of challenging nitrogen-containing heterocycles, which can often inhibit catalyst activity. organic-chemistry.orgmit.edu

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a reliable method for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orgorganic-chemistry.org The Sonogashira coupling has been successfully applied to halogenated pyrazines and other azines. mdpi.comnih.gov For example, 2-chloro-5-trifluoromethoxypyrazine has been shown to undergo Sonogashira coupling, indicating that a similarly substituted difluoromethoxy pyrazine would also be a viable substrate. mdpi.com

Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent and an aryl or vinyl halide, typically catalyzed by nickel or palladium complexes. It has been used to prepare alkyl-substituted pyrazines from their chloro-precursors in high yield, using an iron acetylacetonate (B107027) catalyst. mdpi.com

Table 2: Cross-Coupling Reactions on Halogenated Pyrazine Scaffolds

| Reaction | Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | mdpi.com, nih.gov |

| Sonogashira | 2-Chloro-5-trifluoromethoxypyrazine | Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst | 2-Alkynyl-5-trifluoromethoxypyrazine | mdpi.com |

The inherent electron deficiency of the pyrazine ring facilitates nucleophilic aromatic substitution (S_NAr) of leaving groups, such as halogens. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents. The difluoromethoxy group, being electron-withdrawing, and the amino group, being electron-donating, exert significant influence on the reactivity of other positions on the ring.

Studies on related pyrazolo[1,5-a]pyrimidines have demonstrated the ability to achieve regioselective synthesis of different positional isomers by carefully controlling reaction conditions like temperature and the choice of reagents. researchgate.net For instance, microwave irradiation versus conventional heating has led to the formation of different isomers. researchgate.net Similar strategic considerations are crucial for selectively functionalizing the this compound scaffold, for example, in reactions like direct C-H arylation, which can be directed to specific positions on the heterocyclic ring. researchgate.netrsc.orgnih.gov

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is generally considered a stable moiety, valued for its ability to enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa. nih.gov Direct chemical transformations of the difluoromethoxy group itself are not common and are synthetically challenging.

However, research on the closely related trifluoromethoxy (-OCF₃) group has shown that under certain harsh reaction conditions, this group can be cleaved. In one study, the reaction of 2-chloro-5-trifluoromethoxypyrazine in a Suzuki coupling with an excess of potassium ethenyl trifluoroborate in methanol (B129727) or ethanol led to the removal of both the chlorine atom and the trifluoromethoxy group. mdpi.com While this represents a decomposition pathway rather than a synthetic transformation, it highlights the potential lability of fluoroalkoxy groups under specific catalytic conditions. It is plausible that the C-O bond of the difluoromethoxy group in this compound could also be susceptible to cleavage under forcing reductive or nucleophilic conditions, although such transformations are not typically desired and have not been extensively documented as a synthetic strategy.

Structure Activity Relationship Sar Principles and Design Considerations

General Theoretical Frameworks of Structure-Activity Relationships

Quantitative structure-activity relationship (QSAR) models are computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.net These models can help predict the activity of novel compounds and guide the design of more potent molecules. The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in drug discovery due to its ability to engage in various biological interactions. nih.govmdpi.comlifechemicals.com Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net

The Influence of the Difluoromethoxy Moiety on Receptor Interactions and Ligand Efficacy

The difluoromethoxy (-OCF₂H) group is a key feature of 5-(Difluoromethoxy)pyrazin-2-amine, significantly influencing its pharmacokinetic and pharmacodynamic properties. This moiety is often employed in medicinal chemistry as a bioisostere for other functional groups, such as a methoxy (B1213986) or a hydroxyl group. The introduction of fluorine atoms can have profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.

The high electronegativity of fluorine atoms in the difluoromethoxy group can alter the electron distribution within the molecule, potentially leading to stronger interactions with the target receptor. The difluoromethyl group can also participate in non-classical hydrogen bonds, further enhancing binding affinity. Moreover, the replacement of hydrogen with fluorine can block sites of metabolism, thereby increasing the drug's half-life in the body. The difluoromethyl group can be viewed as a masked nucleophile, offering synthetic routes to construct benzylic Ar–CF₂–R linkages. acs.org

Systemic Impact of Substituent Variations on the Pyrazine Core

The biological activity of pyrazine derivatives can be finely tuned by altering the substituents on the pyrazine core. The nature, size, and position of these substituents can dramatically affect how the molecule interacts with its biological target. nih.govnih.gov

The specific placement of functional groups on the pyrazine ring is critical for biological recognition. nih.gov For instance, in a series of pyrazine-pyridine biheteroaryls designed as VEGFR-2 inhibitors, the substitution pattern was found to be crucial for both potency and selectivity. acs.org The relative positions of the amino group and the difluoromethoxy group in this compound are therefore likely to be a key determinant of its biological activity. Studies on other pyrazine derivatives have shown that changing the substitution position can lead to significant shifts in absorption and fluorescence emission spectra, indicating altered electronic properties and potential changes in biological interactions. nih.gov

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. researchgate.netcambridgemedchemconsulting.com In the context of pyrazine derivatives, various bioisosteric replacements can be considered. For example, the pyrazine ring itself can be considered a bioisostere of other aromatic systems. umn.edu

In the development of imidazo[1,2-a]pyrazines as Aurora kinase inhibitors, a bioisosteric approach was successfully applied to optimize the 8-position of the core, leading to the identification of potent dual inhibitors. nih.gov Similarly, thiazoles, triazoles, and imidazoles have been designed as bioisosteres of the 1,5-diarylpyrazole motif found in the well-known CB1 receptor antagonist rimonabant. acs.org For this compound, strategic bioisosteric replacements of the amine or even the difluoromethoxy group could lead to analogs with improved properties.

Below is an interactive table showcasing examples of bioisosteric replacements for common functional groups in drug discovery:

| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |

| Carboxylic Acid | Tetrazole, Sulfonamide, Acylsulfonamide | Improve metabolic stability, alter pKa, enhance membrane permeability |

| Phenyl Ring | Thiophene, Pyridine, Cyclohexyl | Modify lipophilicity, introduce hydrogen bond donors/acceptors, alter metabolic profile |

| Methyl Group | Halogen (F, Cl), Trifluoromethyl, Cyano | Increase potency, block metabolism, alter electronic properties |

| Hydroxyl Group | Amine, Thiol, Methoxy | Modify hydrogen bonding capacity, alter lipophilicity |

| Amide | Reverse Amide, Ester, Ketone | Improve metabolic stability, alter conformational preferences |

Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. lifechemicals.comyoutube.comyoutube.com This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target, albeit with low affinity. youtube.com These initial hits are then optimized into more potent lead compounds through strategies such as fragment growing, linking, or merging. lifechemicals.com

The pyrazine scaffold is well-suited for FBDD approaches. In the optimization of pyrazine-based inhibitors, a fragment with reasonable growth points can be elaborated upon to achieve a significant increase in activity. researchgate.net For example, substitution at the 2-amino position of a pyrazine fragment with an aryl group led to a 150-fold jump in activity against a target kinase. researchgate.net This highlights the potential for optimizing compounds like this compound through systematic exploration of the chemical space around the core pyrazine ring. The optimization process is often guided by structural information from techniques like X-ray crystallography, which can reveal how fragments and their elaborated analogs bind to the target protein. researchgate.net

The following table outlines the key stages of a typical fragment-based drug discovery campaign:

| Stage | Description | Key Techniques |

| Fragment Library Design | Creation of a diverse collection of low-molecular-weight compounds that adhere to the "rule of three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). | Computational chemistry, chemical synthesis. |

| Fragment Screening | Identification of fragments that bind to the target protein. | X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC). |

| Hit Validation | Confirmation of the binding and characterization of the binding mode of the initial fragment hits. | Orthogonal screening methods, structural biology. |

| Hit-to-Lead Optimization | Chemical modification of the fragment hits to increase affinity and develop drug-like properties. | Structure-guided design, medicinal chemistry, computational modeling. |

| Lead Optimization | Further refinement of the lead compounds to improve efficacy, selectivity, and pharmacokinetic properties. | In vitro and in vivo assays, ADME/Tox profiling. |

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using density functional theory (DFT), are employed to investigate the geometric and electronic structures of pyrazine (B50134) and pyrazole (B372694) derivatives. nih.govsuperfri.org These studies provide fundamental information about the molecule's stability, reactivity, and thermodynamic properties. nih.gov

Molecular orbital (MO) theory is central to understanding the electronic behavior of 5-(Difluoromethoxy)pyrazin-2-amine. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining how the molecule interacts with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Table 1: Theoretical Electronic Properties of a Representative Pyrazine Derivative Note: This table is illustrative, based on typical findings for similar heterocyclic compounds, as specific calculations for this compound are not publicly available.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and solubility |

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution on a molecule's surface. libretexts.org These maps are invaluable for predicting non-covalent interactions, particularly hydrogen bonding and electrostatic interactions between a ligand and a protein's active site. researchgate.netproteopedia.org

In an ESP map, regions of negative potential (typically colored red or yellow) correspond to an excess of electrons and are likely to act as hydrogen bond acceptors. Conversely, areas with positive potential (colored blue) are electron-deficient and can act as hydrogen bond donors. wuxiapptec.com For this compound, the nitrogen atoms of the pyrazine ring and the oxygen atom of the difluoromethoxy group are expected to be regions of negative electrostatic potential. The hydrogen atoms of the amine group would represent a region of positive potential. ESP maps help optimize the electrostatic complementarity between a drug candidate and its receptor, a key step in computer-aided drug design. researchgate.net

Conformational Analysis of the Difluoromethoxy Moiety within Pyrazine Derivatives

The conformational flexibility of a molecule is a critical determinant of its biological activity, as it governs the shape it can adopt to bind to a receptor. For this compound, the primary source of conformational freedom is the rotation around the bond connecting the difluoromethoxy group to the pyrazine ring.

Computational methods can be used to perform a conformational search, identifying stable low-energy conformers and the energy barriers between them. cwu.edu Studies on analogous trifluoromethoxyarenes have shown that the OCF₃ group often prefers a conformation that is orthogonal to the plane of the aromatic ring. nih.gov This preference is due to a combination of steric and electronic effects. A similar perpendicular or near-perpendicular orientation would be expected for the OCHF₂ group in this compound. Understanding the preferred conformation and the rotational energy barrier is crucial, as it defines the three-dimensional space the substituent occupies, which directly impacts how the molecule fits into a binding pocket. beilstein-journals.orgresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of modern drug discovery, used for both identifying potential biological targets and refining the structure of lead compounds.

For novel compounds like this compound, molecular docking can be used to screen against a panel of known protein targets to generate hypotheses about its mechanism of action. Studies on similar pyrazine derivatives have identified them as potential inhibitors of various enzymes, such as kinases. japsonline.com For instance, docking studies on pyrazine derivatives against PIM-1 kinase, a target in cancer therapy, revealed key interactions. These studies showed that hydrogen bonds often form between the pyrazine nitrogen atoms and key residues in the kinase hinge region, such as Glu121 and Lys67. japsonline.com The amine group can also serve as a crucial hydrogen bond donor. The difluoromethoxy group would likely be situated in a hydrophobic pocket of the active site.

Table 2: Example of Predicted Interactions for a Pyrazine-based Kinase Inhibitor Based on findings from studies on PIM-1 Kinase inhibitors. japsonline.com

| Interacting Residue | Interaction Type | Ligand Moiety Involved |

| Glu171 | Hydrogen Bond | Amine Group |

| Glu121 | Hydrogen Bond | Pyrazine Nitrogen |

| Lys67 | Hydrogen Bond | Pyrazine Nitrogen |

| Leu120 | Hydrophobic Interaction | Pyrazine Ring |

| Val126 | Hydrophobic Interaction | Substituted Group |

Virtual screening is a computational method that involves docking large libraries of compounds against a specific protein target to identify potential hits. jksus.org This approach is significantly faster and more cost-effective than high-throughput experimental screening.

A common strategy involves using a known active scaffold, such as the pyrazine ring, to generate a focused library of derivatives. researchgate.net For example, deep generative models have been used to create vast libraries of benzimidazole-pyrazine derivatives to screen for antagonists of the Adenosine A₂B receptor (A₂BAR), a target for cancer immunotherapy. tandfonline.comtandfonline.com In such a workflow, thousands of virtual compounds are generated and then filtered through successive layers of docking, binding free energy calculations, and prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. tandfonline.com This process can identify novel derivatives with improved potency and selectivity, providing promising candidates for chemical synthesis and biological testing. tandfonline.comtandfonline.com Derivatives of this compound could be designed and evaluated in silico using these virtual screening protocols to explore their potential against a wide range of therapeutic targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling discipline aimed at revealing the mathematical connections between the chemical structure of a series of compounds and their biological activity. For pyrazine derivatives, including this compound, QSAR studies are instrumental in predicting the activity of novel molecules, thereby streamlining the drug discovery process. semanticscholar.orgijournalse.org These models are built upon a fundamental principle: variations in the biological activity of a set of congeneric compounds are directly related to changes in their molecular features.

The development of a QSAR model involves calculating various molecular descriptors that quantify the physicochemical properties of the compounds. These descriptors are then used as independent variables in statistical models to predict the dependent variable, which is the biological activity. Common chemometric methods employed for building QSAR models for pyrazine analogs include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). semanticscholar.org

Descriptor Calculation: The initial step in QSAR modeling is the calculation of molecular descriptors. These descriptors fall into several categories, including electronic, steric, hydrophobic, and topological. For pyrazine derivatives, quantum chemistry methods like Density Functional Theory (DFT) are often employed to calculate highly accurate electronic and geometric properties. semanticscholar.orgijournalse.org

Table 1: Common Molecular Descriptors in QSAR Studies This table outlines key descriptors used to build QSAR models, providing insight into the molecular properties that influence biological activity.

| Descriptor Category | Descriptor Example | Description | Relevance in QSAR |

| Electronic | Dipole Moment | Measures the polarity of a molecule. | Influences drug-receptor interactions and solubility. nih.gov |

| HOMO/LUMO Energies | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov | |

| NBO Charges | Natural Bond Orbital charges describe the electron distribution on each atom. | Indicates sites for electrostatic interactions with a biological target. semanticscholar.org | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Models the lipophilicity of a compound, which is crucial for membrane permeability and absorption. youtube.com |

| Substituent Hydrophobic Constant (π) | Measures the hydrophobicity of a specific substituent. | Helps to understand the contribution of individual functional groups to overall lipophilicity. youtube.com | |

| Topological | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. semanticscholar.org |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | Describes the size and shape of the molecule, which is critical for fitting into a receptor's binding site. |

Modeling Techniques: Once descriptors are calculated, statistical methods are used to build the predictive model.

Multiple Linear Regression (MLR): MLR is a statistical technique used to model the linear relationship between a dependent variable and one or more independent variables. semanticscholar.org In QSAR, it generates a simple equation that can be easily interpreted to understand the positive or negative impact of each descriptor on biological activity. ijournalse.org

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. semanticscholar.org They are capable of modeling complex, non-linear relationships between molecular descriptors and activity, which can sometimes lead to more robust and predictive models compared to MLR. semanticscholar.org

Model Validation and Findings: A critical aspect of QSAR modeling is rigorous statistical validation to ensure the model's predictive power and robustness. Studies on pyrazine derivatives often report high correlation between experimental and predicted activity values, indicating the quality of the derived QSAR models. semanticscholar.org For instance, a QSAR study on a series of imidazole- and pyrazine-dicarboxamides reported statistically robust models with good internal and external predictivity. eurekaselect.com The activity in that study was found to be influenced by polarizability, electronegativity, and charges, highlighting the importance of the heterocyclic ring system. eurekaselect.com

Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to pyrazine-containing structures. asianpubs.org These methods analyze the 3D fields surrounding the molecules to determine how steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties influence activity. asianpubs.org

Table 2: Representative Statistical Validation Parameters for a QSAR Model This table shows typical statistical metrics used to validate the performance and predictive ability of a QSAR model, based on parameters reported for pyrazine analogs. eurekaselect.comasianpubs.org

| Parameter | Symbol | Typical Value Range | Description |

| Coefficient of Determination | R² | 0.85 - 0.93 | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit. |

| Leave-One-Out Cross-Validation Coefficient | Q² or q² | 0.51 - 0.74 | A measure of the internal predictive ability of the model. A Q² > 0.5 is generally considered indicative of a good model. |

| Predictive R² | R²_pred | 0.71 - 0.93 | A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation. |

| Standard Error of Estimate | SEE | 0.26 - 0.36 | Measures the absolute error of the model's predictions for the training set. Lower values are better. |

| Standard Error of Prediction | SEP | 0.106 - 0.44 | Measures the absolute error of the model's predictions for the test set. Lower values indicate better predictive performance. |

Applications in Chemical Biology and Advanced Organic Synthesis

Role as Chemical Probes and Molecular Tools in Biochemical Systems

While specific applications of 5-(Difluoromethoxy)pyrazin-2-amine as a chemical probe are still an expanding area of research, its structural characteristics suggest significant potential. The primary amine (-NH2) group is a key functional handle that allows for the conjugation of this compound to other bioactive molecules, reporters, or solid supports. This makes it a candidate for use in activity-based protein profiling (ABPP), a powerful strategy for studying enzyme function and inhibition in complex biological systems.

Pyrazine-containing structures have been successfully incorporated into fluorescent probes for biological imaging. For instance, pyrazine-bridged donor-acceptor-donor (D-A-D) type compounds have been designed for long-term live-cell imaging, demonstrating the utility of the pyrazine (B50134) core in creating biocompatible molecular tools. nih.gov Furthermore, pyrazine-zinc complexes have been developed as fluorescent sensors for the sensitive detection of proteins. The amine functionality on this compound provides a straightforward attachment point for creating analogous, or entirely new, molecular probes to investigate biochemical pathways and interactions. The reactivity of the amino group is well-established, allowing for predictable transformations to link the pyrazine core to other molecular entities. youtube.com

Utilization as Building Blocks in the Assembly of Complex Organic Molecules

The compound this compound serves as a highly versatile building block in organic synthesis, primarily due to the reactivity of its amine group and the pyrazine ring system. scirp.orgresearchgate.net The exocyclic amine group is nucleophilic and readily participates in a variety of bond-forming reactions, making it an excellent starting point for constructing more elaborate molecular architectures. chim.itarkat-usa.org

Key reactions involving the aminopyrazine moiety include:

Acylation and Amidation: The amine group can be readily acylated to form amides. This reaction is fundamental in medicinal chemistry for linking the pyrazine core to other pharmacophoric fragments. For example, coupling with carboxylic acids, often activated with reagents like HATU, is a common strategy. nih.gov

Condensation Reactions: Aminopyrazines can undergo condensation with various electrophiles, such as diketones or enaminones, to construct fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov

Cross-Coupling Reactions: While the amine group itself is typically modified first, the pyrazine ring can be functionalized with a leaving group (e.g., a halogen) to participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, or other amine substituents, greatly expanding molecular complexity. A similar compound, 2-chloro-5-trifluoromethoxypyrazine, has demonstrated utility in such coupling reactions.

The table below summarizes the key reactive sites and their utility in synthesis.

| Reactive Site | Type of Reaction | Synthetic Utility |

| Exocyclic Amine (-NH2) | Acylation, Amidation, Condensation | Linkage to other molecular fragments, formation of fused heterocyclic systems. nih.govnih.gov |

| Pyrazine Ring | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling (after functionalization) | Introduction of diverse substituents (aryl, alkyl, amino groups) to the core scaffold. nih.gov |

| Difluoromethoxy Group (-OCF2H) | Generally stable; can act as a hydrogen bond donor. | Modulates physicochemical properties; can participate in specific interactions. nih.govnih.gov |

The stability and unique electronic properties of the difluoromethoxy group ensure that it remains intact during these synthetic transformations, imparting its desirable characteristics to the final complex molecule. nih.gov

Contribution to Scaffold Diversification and Pharmacophore Development

The structure of this compound is a valuable asset for scaffold diversification and pharmacophore development in drug discovery. nih.gov A pharmacophore is defined by the spatial arrangement of essential features that a molecule must possess to interact with a specific biological target. researchgate.net This compound presents several key pharmacophoric features.

The difluoromethoxy (-OCF2H) group is of particular importance. It serves as a bioisostere for other groups like hydroxyl, thiol, or methoxy (B1213986) groups, but with distinct advantages. nih.gov Its introduction can significantly alter a molecule's properties:

Lipophilicity: It increases lipophilicity, which can enhance membrane permeability and bioavailability. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF2H group resistant to metabolic degradation, which can prolong the half-life of a drug candidate. nih.govmdpi.com

Target Interactions: The -OCF2H group can act as a weak hydrogen bond donor, potentially forming crucial interactions within a protein's binding pocket that can enhance affinity and selectivity. nih.govnih.gov

The aminopyrazine core itself is a versatile scaffold. nih.gov The pyrazine nitrogens act as hydrogen bond acceptors, while the amine group functions as a hydrogen bond donor. youtube.com These features are critical for molecular recognition at a biological target. By using the synthetic reactions described previously, chemists can generate large libraries of compounds based on this central scaffold, systematically modifying peripheral groups to optimize interactions with a target receptor. This process of scaffold diversification is central to modern medicinal chemistry for identifying potent and selective lead compounds. nih.govnih.gov

| Pharmacophoric Feature | Structural Element | Potential Role in Drug Design |

| Hydrogen Bond Acceptor | Pyrazine Ring Nitrogens | Forms key interactions with biological targets. researchgate.net |

| Hydrogen Bond Donor | Exocyclic Amine (-NH2), Difluoromethoxy Group (-OCF2H) | Participates in molecular recognition and can improve binding affinity. youtube.comnih.gov |

| Hydrophobic/Lipophilic Group | Difluoromethoxy Group (-OCF2H) | Enhances membrane permeability and metabolic stability. nih.govmdpi.com |

| Aromatic Ring | Pyrazine Ring | Can engage in π-stacking interactions with aromatic residues in a binding site. |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 5-(Difluoromethoxy)pyrazin-2-amine typically involves the reaction of a precursor like 5-chloropyrazine-2-amine with a difluoromethoxy source. evitachem.com While effective, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes.

Key areas for development include:

Greener Synthesis: Environmentally benign methods are becoming increasingly important. tandfonline.com Research into one-pot syntheses and the use of less hazardous reagents and solvents will be a priority. tandfonline.com The classical route for pyrazine (B50134) synthesis often involves the condensation of 1,2-diketones with 1,2-diamines, but this can have drawbacks such as poor yields and harsh reaction conditions. tandfonline.com

Catalytic Systems: The use of novel catalysts, particularly those based on earth-abundant metals like manganese, can lead to more atom-economical and sustainable processes. nih.gov Such catalysts have already shown promise in the synthesis of other pyrazine and quinoxaline (B1680401) derivatives through acceptorless dehydrogenative coupling routes. nih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability for industrial production. evitachem.com Adapting and optimizing the synthesis of this compound for flow chemistry could significantly streamline its production.

Late-Stage Functionalization: Developing methods for the late-stage introduction of the difluoromethoxy group onto a pre-functionalized pyrazine core could provide rapid access to a diverse library of analogs for structure-activity relationship (SAR) studies.

Integration of Advanced Computational Techniques for Rational Design

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling the rational design and optimization of lead compounds. scielo.org.mxemanresearch.org For this compound, computational techniques can accelerate the discovery of potent and selective derivatives.

Future computational efforts will likely involve:

Virtual Screening: Large virtual libraries of derivatives based on the this compound scaffold can be screened against various biological targets to identify promising hits. scielo.org.mx

Molecular Docking and Dynamics: These techniques can provide detailed insights into the binding modes of pyrazine ligands within the active sites of target proteins. researchgate.netnih.govnih.gov For instance, molecular dynamics simulations can elucidate the dynamic behavior of ligand-protein complexes, highlighting key interactions that contribute to binding affinity and selectivity. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of pyrazine derivatives with their biological activity, guiding the design of more potent compounds. nih.gov

ADME Prediction: In silico models that predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel derivatives can help to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov

The following table summarizes computational techniques that are pivotal for the rational design of novel pyrazine-based compounds.

| Computational Technique | Application in Drug Design | Potential Impact on this compound Research |

|---|---|---|

| Virtual Screening | Filters large compound databases to identify potential hits for a specific biological target. scielo.org.mx | Rapidly identify new potential biological targets and initial hit compounds. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov | Elucidate binding modes and guide structural modifications to improve potency. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand the dynamic behavior of the ligand-target complex. researchgate.netnih.gov | Assess the stability of binding and identify key dynamic interactions. |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. nih.gov | Develop predictive models to guide the synthesis of more active analogs. |

Exploration of Diverse Biological Target Classes for Pyrazine-Based Ligands

The pyrazine scaffold is a versatile framework found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netscilit.comnih.gov The introduction of the difluoromethoxy group can further enhance these properties by improving metabolic stability and modulating electronic characteristics.

Emerging research should focus on evaluating derivatives of this compound against a broader array of biological targets:

Kinase Inhibitors: Pyrazine derivatives have shown significant potential as kinase inhibitors, which are crucial targets in oncology. tandfonline.comnih.gov For example, pyrazine-based compounds have been investigated as inhibitors of PIM kinases, mutant isocitrate dehydrogenase 1 (IDH1), and salt-inducible kinases (SIKs). tandfonline.comnih.govacs.org The this compound scaffold could be optimized to target specific kinases implicated in various cancers. nih.gov

Antimicrobial Agents: With the rise of antimicrobial resistance, there is an urgent need for new antibacterial and antifungal agents. nih.gov Pyrazine derivatives have demonstrated notable antimicrobial properties, and future studies could explore the efficacy of this compound analogs against a range of pathogenic microorganisms. nih.govresearchgate.net

Central Nervous System (CNS) Targets: The physicochemical properties of fluorinated compounds can be advantageous for CNS drug discovery. The potential of these pyrazine derivatives to modulate CNS targets should be systematically investigated.

Epigenetic Targets: Bromodomains, such as BRD9, are emerging as important drug targets in cancer and inflammatory diseases. mdpi.com Computational studies have shown that pyrazine rings can form key interactions within the binding pockets of these proteins, suggesting a potential avenue for exploration. mdpi.com

Strategic Development of Multi-functional Pyrazine Derivatives

The development of single molecules that can modulate multiple targets or combine therapeutic action with other functionalities represents a sophisticated approach in drug discovery. The this compound scaffold is well-suited for this strategy.

Future directions include:

Molecular Hybrids: Creating hybrid molecules by covalently linking the this compound core with other known pharmacophores can lead to compounds with enhanced or synergistic activities. nih.govmdpi.com For instance, hybridization with natural products like resveratrol (B1683913) or cinnamic acid has yielded derivatives with potent biological effects. nih.govmdpi.com

Theranostic Agents: Pyrazine derivatives have been explored for applications in optical imaging. google.com It may be possible to develop multi-functional agents based on this compound that combine therapeutic activity with diagnostic imaging capabilities.

Targeted Drug Delivery: The amine group on the pyrazine ring provides a convenient handle for conjugation to targeting moieties, such as antibodies or peptides, to enable the targeted delivery of the therapeutic agent to specific cells or tissues. evitachem.com

Q & A

Q. What are the optimal synthetic routes for 5-(Difluoromethoxy)pyrazin-2-amine, and how can its purity be validated?

The synthesis typically involves a multi-step process, including:

- Condensation reactions : For example, 5-(difluoromethoxy)-2-mercaptobenzimidazole (I) reacts with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride in the presence of an inorganic base to form intermediates .

- Oxidation : Subsequent oxidation with agents like meta-chloroperbenzoic acid (mCPBA) yields the final sulfoxide derivative, as seen in pantoprazole synthesis .

- Validation : Purity is assessed via HPLC (≥98% purity threshold) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- NMR : H NMR distinguishes difluoromethoxy protons ( ~6.5 ppm, split due to coupling) and pyrazine ring protons ( ~8.2–8.5 ppm) .

- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H] for CHFNOS: calc. 217.0354, observed 217.0356) .

- IR spectroscopy : Key bands include C-F (1100–1250 cm) and NH (3300–3500 cm) stretches .

Q. How can researchers assess the preliminary biological activity of this compound?

- Enzyme inhibition assays : For PCSK9 inhibitors, use fluorescence polarization assays to measure binding affinity (IC) .

- Cell-based models : Test cytotoxicity in HEK293 or HepG2 cells to evaluate therapeutic windows .

Advanced Research Questions

Q. How do structural modifications of this compound affect its binding to PCSK9 or other targets?

- SAR studies : Replace the difluoromethoxy group with methoxy or trifluoromethoxy groups to assess steric/electronic effects. For example, trifluoromethoxy analogs show enhanced metabolic stability but reduced solubility .

- Computational modeling : Docking studies (e.g., AutoDock Vina) can predict interactions with PCSK9’s catalytic domain, guiding rational design .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Batch variability : Compare synthetic routes (e.g., oxidation conditions in step II) to identify impurity-driven discrepancies (e.g., sulfone byproduct III in pantoprazole synthesis) .

- Assay standardization : Use isogenic cell lines (e.g., ATR kinase-deficient vs. wild-type) to validate target specificity in cancer models .

Q. How can researchers optimize the stability of this compound under physiological conditions?

- pH-dependent stability : Conduct accelerated degradation studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to identify labile sites (e.g., sulfoxide group in pantoprazole derivatives) .

- Formulation strategies : Encapsulation in enteric-coated nanoparticles improves bioavailability by preventing acidic degradation .

Q. What methods are used to detect and quantify impurities in synthesized batches?

- HPLC-MS : Monitor for overoxidation byproducts (e.g., sulfone III) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

- Limit tests : Set thresholds for genotoxic impurities (e.g., chloromethyl intermediates) per ICH Q3A guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.